N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are largely related to its role in inhibiting the formation of male gametes in the malaria parasite life cycle . The compound interacts with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . The nature of these interactions involves the stabilization of Pfs16 in lysates from activated mature gametocytes .
Cellular Effects
The cellular effects of this compound are primarily observed in the malaria parasite life cycle. The compound blocks male gamete formation, thereby preventing the transmission of the parasite to the mosquito . It influences cell function by interacting with Pfs16, a protein involved in the parasite’s life cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Pfs16 protein . The compound stabilizes Pfs16 in lysates from activated mature gametocytes, thereby inhibiting the formation of male gametes in the malaria parasite life cycle .
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines a chroman moiety with a pyrazole carboxamide. The synthesis typically involves several steps, including:
- Formation of the Chroman Ring : This can be achieved through cyclization reactions involving phenolic precursors.
- Introduction of the Pyrazole Moiety : The pyrazole ring is synthesized through condensation reactions with appropriate hydrazine derivatives.
- Carboxamide Formation : The final step involves the amidation reaction to introduce the carboxamide functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | References |
---|---|---|---|
Compound A | MCF7 | 0.74 | |
Compound B | NCI-H460 | 0.28 | |
This compound | TBD | TBD | TBD |
The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways, leading to cancer cell death.
Anti-inflammatory Activity
The pyrazole scaffold has been associated with anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis or colitis. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : Interaction with receptors such as PPARγ has been suggested, which plays a role in regulating immune responses and inflammation.
- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
Case Studies and Research Findings
Numerous studies have explored the biological activity of pyrazole derivatives, providing insights into their efficacy and safety profiles:
- In Vitro Studies : Research has demonstrated that certain pyrazole compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
- Animal Models : Preclinical trials using animal models have shown promising results for anti-inflammatory and anticancer activities, warranting further investigation into their therapeutic potential.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21)7-8-23-13-6-4-3-5-12(13)16/h3-6,9,21H,7-8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZPBOAMJFVGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.